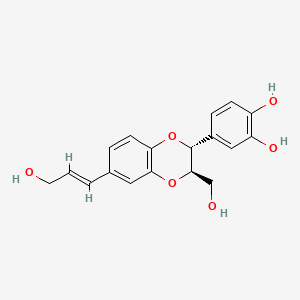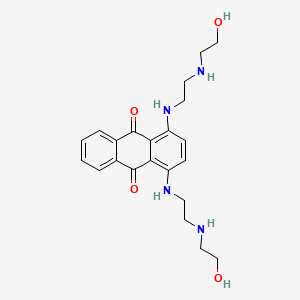
4-Aminoantipirina
Descripción general
Descripción
La ampirona, también conocida como 4-amino-1,5-dimetil-2-fenilpirazol-3-ona, es un metabolito de la aminopirina. Posee propiedades analgésicas, antiinflamatorias y antipiréticas. su uso como fármaco está desaconsejado debido al riesgo de agranulocitosis. La ampirona se utiliza principalmente como reactivo en reacciones bioquímicas que producen peróxidos o fenoles y en la medición del agua extracelular .
Mecanismo De Acción
La ampirona ejerce sus efectos a través de varios objetivos moleculares y vías. Es un metabolito de la aminopirina y exhibe propiedades analgésicas, antiinflamatorias y antipiréticas. El mecanismo exacto implica la inhibición de la síntesis de prostaglandinas, lo que reduce la inflamación y el dolor . La ampirona también estimula los microsomas hepáticos, que desempeñan un papel en el metabolismo de los fármacos .
Aplicaciones Científicas De Investigación
La ampirona tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
4-Aminoantipyrine plays a significant role in various biochemical reactions. It interacts with enzymes such as human tyrosinase, where it acts as an activator of the intra-melanosomal domain . This interaction enhances the catalytic efficiency of tyrosinase, leading to increased melanin production . Additionally, 4-Aminoantipyrine forms metal complexes due to its amino nitrogen, which serves as a strong coordination site . These complexes are utilized in chemosensing applications and have potential antimicrobial activities .
Cellular Effects
4-Aminoantipyrine influences various cellular processes. In studies involving mouse models of oculocutaneous albinism type 1B, 4-Aminoantipyrine was shown to improve pigmentation by increasing melanin deposition in fur . This compound also stimulates liver microsomes, which are involved in drug metabolism and detoxification . Furthermore, 4-Aminoantipyrine’s interaction with cellular components can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminoantipyrine exerts its effects through several mechanisms. It binds to the intra-melanosomal domain of human tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . Additionally, 4-Aminoantipyrine forms Schiff bases when treated with aldehydes or ketones, which are used in chemosensing applications . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminoantipyrine can change over time. Studies have shown that treating mice with 4-Aminoantipyrine for 30 days resulted in a mild improvement in melanin deposition . The stability and degradation of 4-Aminoantipyrine in vitro and in vivo can influence its long-term effects on cellular function. Additionally, the compound’s ability to stimulate liver microsomes suggests potential long-term impacts on drug metabolism and detoxification processes .
Dosage Effects in Animal Models
The effects of 4-Aminoantipyrine vary with different dosages in animal models. In studies involving mice, doses of up to 48 mg/kg/day were administered intraperitoneally for 30 days . This dosage resulted in a mild improvement in melanin deposition in fur, although the effects on eye pigmentation were inconclusive . Higher doses of 4-Aminoantipyrine may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Aminoantipyrine is involved in several metabolic pathways. It is a metabolite of aminopyrine and metamizole, and it inhibits prostaglandin-endoperoxide synthase (EC 1.14.99.1), preventing the formation of prostaglandins and thromboxanes . This inhibition contributes to its anti-inflammatory and antipyretic properties . Additionally, 4-Aminoantipyrine’s interaction with liver microsomes suggests its involvement in drug metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, 4-Aminoantipyrine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s ability to form metal complexes also influences its distribution within biological systems . These interactions can affect the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
4-Aminoantipyrine’s subcellular localization plays a crucial role in its activity and function. The compound is known to stimulate liver microsomes, indicating its presence in the endoplasmic reticulum . Additionally, its interaction with human tyrosinase suggests localization within melanosomes, where it enhances melanin synthesis . The presence of targeting signals or post-translational modifications may further direct 4-Aminoantipyrine to specific cellular compartments or organelles .
Métodos De Preparación
La ampirona puede sintetizarse a través de diversos métodos. Una ruta sintética común implica la reacción de la 4-aminoantipirina con reactivos apropiados en condiciones controladas. Por ejemplo, la preparación de la ampirona implica disolver la this compound en agua destilada y completar la solución a un volumen específico . Los métodos de producción industrial pueden implicar procesos más complejos, incluido el uso de nanopartículas de magnetita para sistemas mejorados de administración de fármacos .
Análisis De Reacciones Químicas
La ampirona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La ampirona puede oxidarse para formar varios productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la ampirona.
Sustitución: La ampirona puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La ampirona pertenece a la clase de compuestos pirazolona, que incluye varias otras moléculas biológicamente activas:
Aminofenazona: Al igual que la ampirona, la aminofenazona exhibe propiedades analgésicas, antiinflamatorias y antipiréticas.
Metamizol: Otro derivado de la pirazolona, el metamizol se utiliza como analgésico y antipirético.
La ampirona es única debido a su estructura química específica y su uso como reactivo en reacciones bioquímicas. Sus derivados también se exploran para diversas aplicaciones terapéuticas, lo que la convierte en un compuesto versátil en la investigación científica .
Propiedades
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048860 | |
| Record name | Ampyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-07-8 | |
| Record name | 4-Aminoantipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoantipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ampyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



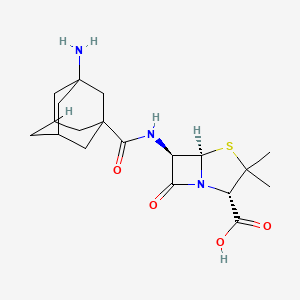
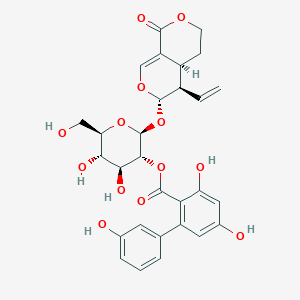
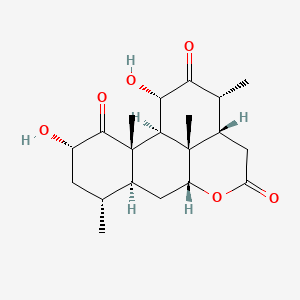
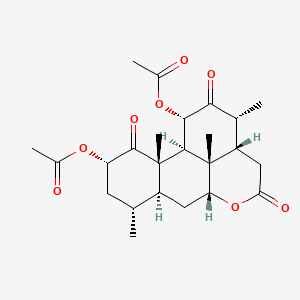
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
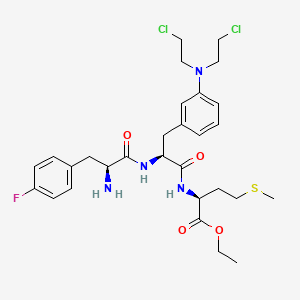
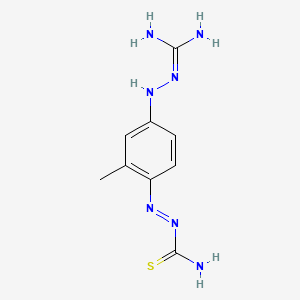
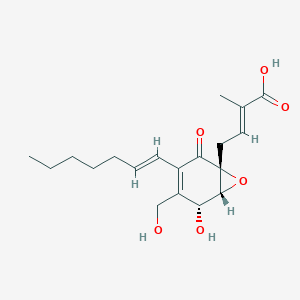

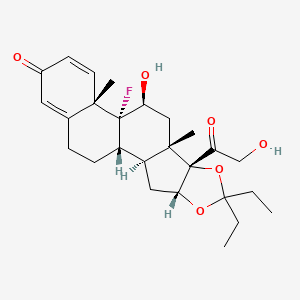
![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
